Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
Overview
Description
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is a chemical compound with the molecular formula C17H22NO3S . It is a synthetic precursor impurity in febuxostat , a medication used long-term to treat gout due to high uric acid levels .
Synthesis Analysis
The synthesis of febuxostat may include reacting ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with a base selected from one or more of sodium hydroxide, potassium hydroxide, lithium . Another synthetic route involves the reaction of 3-cyano-4-isobutoxyphenyl boronic acid and ethyl 2-bromo-4-methylthiazole-5-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, and a phenyl ring, which is a six-membered aromatic ring of carbon atoms. The phenyl ring is substituted with a cyano group (-CN), an isobutoxy group (-OC(CH3)2CH3), and the thiazole ring is substituted with a methyl group (-CH3) and a carboxylate ester group (-COOCH2CH3) .Chemical Reactions Analysis
In the synthesis of febuxostat, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate undergoes a reaction with a base. This reaction likely involves the carboxylate ester group, which is known to be reactive towards bases . The exact mechanism of this reaction would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 320.43 . It is recommended to be stored at a temperature between 28°C .Scientific Research Applications
Improved Synthesis and Applications
- Improved Synthesis of Antipodagri Febuxostat : This paper describes an improved method for synthesizing Febuxostat, a gout medication, using Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate as an intermediate. The process involves six steps including cyclization and condensation, indicating its role in pharmaceutical manufacturing (Z. Bin, 2012).
Antimicrobial and Antioxidant Applications
- Microwave Assisted Synthesis with Antioxidant and Antimicrobial Activity : This study explores the synthesis of thiazolopyrimidine derivatives, including Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, and their potential antioxidant and antimicrobial activities. The use of microwave irradiation for synthesis suggests its application in efficient pharmaceutical manufacturing (M. Youssef & M. A. Amin, 2012).
Chemical Synthesis and Molecular Studies
- Synthesis of Lignan Conjugates : This paper discusses the synthesis of various ethyl carboxylate derivatives, including Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. These compounds were evaluated for antimicrobial and antioxidant activities, with some showing significant potential (K. Raghavendra et al., 2016).
Cancer Research Applications
- Anti-Proliferative Screening of Thiazole Compounds : This study synthesized a series of thiazole compounds for testing against breast cancer cells, highlighting the potential use of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate in cancer research. The compounds were tested for their ability to inhibit cancer cell growth, with some showing comparable activity to standard treatments (J. P. Sonar et al., 2020).
Future Directions
properties
IUPAC Name |
ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAZOYHQFBSRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144416 | |
Record name | Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | |
CAS RN |
160844-75-7 | |
Record name | Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160844-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160844757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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